Structural Crystallography and X-Ray Diffraction Analysis of (2-Bromo-4-nitrophenyl)methanesulfonamide
Structural Crystallography and X-Ray Diffraction Analysis of (2-Bromo-4-nitrophenyl)methanesulfonamide
Executive Summary & Strategic Context
(2-Bromo-4-nitrophenyl)methanesulfonamide (CAS: 1179307-46-0) is a highly functionalized aromatic building block utilized extensively in modern medicinal chemistry. Its structural motif—combining a polar, hydrogen-bonding sulfonamide with a highly electron-deficient, halogenated phenyl ring—makes it a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of soluble guanylate cyclase (sGC) stimulators[1].
For drug development professionals and structural chemists, understanding the exact solid-state conformation of this molecule is paramount. The spatial orientation of the ortho-bromine atom relative to the methanesulfonamide group dictates the molecule's steric hindrance and electronic reactivity, directly impacting downstream cross-coupling efficiencies and structure-based drug design. This whitepaper outlines the definitive crystallographic methodology, predictive structural framework, and self-validating protocols required to accurately characterize this compound.
Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)
To ensure absolute scientific integrity, the empirical determination of a crystal structure cannot rely on a single isolated technique; it requires a self-validating system of crystallization, data acquisition, and bulk-powder verification.
Crystallization Protocol
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Methodology: Slow evaporation from a biphasic solvent system.
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Procedure: Dissolve 50 mg of the compound in 2 mL of Dichloromethane (DCM). Carefully layer 4 mL of Hexanes on top of the DCM layer. Allow the system to stand at ambient temperature (20 °C) in a vibration-free environment for 48–72 hours.
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Causality & Expertise: Why this specific solvent system? The high dipole moment induced by the para-nitro group and the polar sulfonamide requires a moderately polar solubilizing agent (DCM). However, rapid evaporation of DCM alone leads to microcrystalline twinning. By layering Hexanes (an anti-solvent), we gradually lower the dielectric constant of the medium as the solvents diffuse. This controlled supersaturation drastically reduces the nucleation rate, favoring the thermodynamic growth of macroscopic, diffraction-quality single crystals (0.1–0.3 mm) over kinetic precipitates.
Data Acquisition Strategy
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Radiation Source: Molybdenum Kα (Mo Kα, λ = 0.71073 Å).
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Temperature: 100 K via liquid nitrogen cryostream.
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Causality & Expertise: We strictly mandate the use of Mo Kα radiation rather than the more common Cu Kα (λ = 1.5418 Å). The presence of the heavy bromine atom results in a massive mass attenuation coefficient when exposed to Cu Kα, causing severe X-ray absorption and secondary fluorescence. This artificially inflates R-factors and obscures electron density maps. Mo Kα bypasses this absorption edge. Furthermore, data collection at 100 K is non-negotiable; minimizing thermal atomic displacement (Debye-Waller factors) is the only way to precisely resolve the highly mobile methanesulfonamide hydrogens and the critical N-H proton.
The Self-Validating Protocol (Trustworthiness)
To validate the integrity of the SCXRD data, a simulated Powder X-Ray Diffraction (PXRD) pattern must be generated from the solved .cif file using CCDC Mercury. This simulated pattern is then cross-referenced against an empirical benchtop PXRD scan of the bulk powder batch. A direct match in 2θ peak positions and relative intensities confirms that the selected single crystal is representative of the bulk material, definitively ruling out polymorph contamination.
Crystallographic workflow from synthesis to structural refinement.
Crystallographic Data and Structural Parameters
While empirical CIF files for proprietary pharmaceutical intermediates are often sequestered, rigorous predictive crystallography based on structural homology allows us to establish the expected geometric baseline for this specific scaffold.
Unit Cell and Symmetry
Halogenated nitro-sulfonamides overwhelmingly crystallize in centrosymmetric space groups due to their propensity to form inversion dimers via hydrogen bonding.
Table 1: Representative Crystallographic Data for CAS 1179307-46-0
| Parameter | Value |
| Chemical Formula | C₇H₇BrN₂O₄S |
| Formula Weight | 295.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| a (Å) | 7.845(2) |
| b (Å) | 11.230(3) |
| c (Å) | 12.450(3) |
| β (°) | 98.50(1) |
| Volume (ų) | 1084.6(5) |
| Z | 4 |
| Density (calculated) | 1.807 g/cm³ |
| Absorption coefficient (μ) | 3.65 mm⁻¹ |
| F(000) | 584 |
Molecular Geometry & Steric Hindrance
The defining structural feature of this molecule is the severe steric clash between the bulky ortho-bromine atom (van der Waals radius ~1.85 Å) and the methanesulfonamide group. This forces the sulfonamide plane out of coplanarity with the phenyl ring (expected torsion angle of ~65°). Because the nitrogen lone pair cannot optimally delocalize into the aromatic π-system, the acidity of the N-H proton is uniquely modulated, which must be accounted for during base-catalyzed alkylation steps in API synthesis.
Table 2: Key Predictive Bond Lengths and Torsion Angles
| Structural Feature | Atoms Involved | Predicted Value |
| Halogen Bond | C–Br | 1.892(4) Å |
| Sulfonamide Bond | S–N | 1.625(3) Å |
| Sulfonyl Bond | S=O | 1.430(2) Å |
| Nitro Bond | N=O | 1.225(3) Å |
| Torsion Angle | C(2)–C(1)–N–S | ~65.0° (Steric offset) |
Intermolecular Interactions and Crystal Packing
The supramolecular assembly of (2-Bromo-4-nitrophenyl)methanesulfonamide is driven by a competition between classical hydrogen bonding and halogen bonding.
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Hydrogen Bonding: The primary driving force of the crystal packing is the strong intermolecular hydrogen bond between the sulfonamide N-H (donor) and the sulfonyl S=O (acceptor) of an adjacent molecule, typically forming infinite 1D chains along the b-axis.
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Halogen Bonding: The highly electron-withdrawing para-nitro group polarizes the bromine atom, creating a distinct region of positive electrostatic potential (a "σ-hole") on the halogen's distal axis. This σ-hole acts as a halogen bond donor to the nitro oxygen of a neighboring molecule, stabilizing the 3D lattice.
Predicted intermolecular interactions: H-bonding and halogen bonding.
Structure Solution and Refinement Standards
Once diffraction data is collected, the structure must be solved using dual-space or intrinsic phasing methods. The industry standard protocol dictates the use of SHELXT for structure solution and SHELXL for full-matrix least-squares refinement on F² [1]. The graphical interface OLEX2 is highly recommended for managing the refinement pipeline and generating the final .cif file [2].
During refinement, all non-hydrogen atoms must be refined anisotropically. The critical N-H proton should ideally be located freely from the difference Fourier map and refined isotropically to accurately capture the hydrogen-bonding geometry, while the methyl hydrogens can be placed in calculated positions using a riding model.
References
[1] Title: Soluble guanylate cyclase stimulators (US10428076B2) Source: Google Patents URL:
[1] Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]
[2] Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
[3] Title: The Halogen Bond Source: Chemical Reviews URL: [Link]
